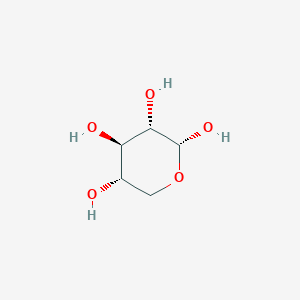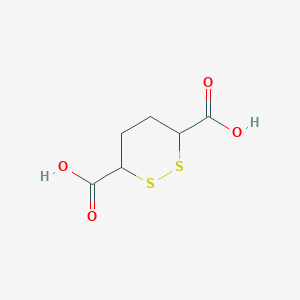
1-Chloro-4-methylnaphthalene
Descripción general
Descripción
1-Chloro-4-methylnaphthalene is an organic compound with the molecular formula C11H9Cl . It has a molecular weight of 176.65 . The compound is also known as 4-chloro-1-methylnaphthalene.
Synthesis Analysis
The synthesis of 1-Chloro-4-methylnaphthalene has been achieved through electrochemical reduction of 1-halonaphthalenes . The synthesis involved the reduction of 1-chloro-, 1-bromo-, 1-iodo-, 1-chloro-4-methyl-, and 1-bromo-4-methylnaphthalene in the presence of deuterated water .Molecular Structure Analysis
The molecular structure of 1-chloro-4-methylnaphthalene contains a total of 22 bonds; 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis
The chemical reactions involving aromatic rings like 1-Chloro-4-methylnaphthalene are mainly substitution, addition, and oxidation . The most common type is electrophilic substitution . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
1-Chloro-4-methylnaphthalene has a molecular weight of 176.65 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Chlorination Processes
The chlorination of 1-methylnaphthalene, which can lead to the formation of 1-Chloro-4-methylnaphthalene, has been studied in various contexts. For instance, G. Cum, P. Mare, and M. D. Johnson (1967) investigated this process in acetic acid, observing products of substitution accompanied by those of addition, including tetrachloro-derivatives of 1-methyl-, 1-chloro-4-methyl-, and 1-chloromethyl-tetralin. The study provides insights into reaction paths leading to these products (Cum, Mare, & Johnson, 1967).
Fluorescent Tracer Applications
1-Methylnaphthalene is used as a laser-induced fluorescence (LIF) tracer for imaging in internal combustion engines. Peter Fendt et al. (2020) explored the stability of 1-methylnaphthalene in this context, focusing on its conversion and the impact on LIF measurement results. This research is relevant to understanding the utility of 1-Chloro-4-methylnaphthalene and related compounds in similar applications (Fendt et al., 2020).
Pyrolysis Mechanisms
The pyrolysis of 1-Methylnaphthalene, closely related to 1-Chloro-4-methylnaphthalene, has been extensively studied. J. Leininger et al. (2006) analyzed the thermal decomposition of 1-Methylnaphthalene under various conditions, leading to the formation of naphthalene, methylated dimers, methane, and hydrogen gas. This research provides insights into the thermal behavior of methylnaphthalene derivatives (Leininger, Lorant, Minot, & Behar, 2006).
Molecular Structure in Liquids
H. Drozdowski (2002) examined the molecular structure of 1-methylnaphthalene in a liquid state, which has implications for understanding the behavior of 1-Chloro-4-methylnaphthalene in similar conditions. The study used X-ray diffraction to analyze intermolecular and intramolecular distances, coordination numbers, and packing coefficients (Drozdowski, 2002).
Water Treatment Implications
The chlorination reactions of methylnaphthalenes, including 1-Chloro-4-methylnaphthalene, in water treatment processes have been explored. A study by A. Oyler et al. (1982) highlighted the formation of oxygenated and chlorinated products under different pH conditions, which is critical for understanding the environmental and health implications of such processes (Oyler, Liukkonen, Lukasewycz, Cox, Peake, & Carlson, 1982).
Safety And Hazards
While specific safety and hazard information for 1-Chloro-4-methylnaphthalene was not found, similar compounds have been noted to be hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Propiedades
IUPAC Name |
1-chloro-4-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJHYFXSTUSHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314954 | |
| Record name | 1-chloro-4-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-methylnaphthalene | |
CAS RN |
17075-39-7 | |
| Record name | 17075-39-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B1615350.png)
![3,7-Dimethyl-11,16-dioxapentacyclo[6.5.5.0~1,6~.0~9,13~.0~14,18~]octadec-6-ene-10,12,15,17-tetrone](/img/structure/B1615351.png)



![3-Ethyl-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1615360.png)





